

UNC0631 and the Regulation of Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *UNC 0631*
Cat. No.: *B15587627*

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Executive Summary: UNC0631 is a potent, selective, and cell-permeable small molecule inhibitor of the highly homologous histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1). These enzymes are the primary writers of histone H3 lysine 9 mono- and di-methylation (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By competitively inhibiting the substrate-binding site of G9a/GLP, UNC0631 leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced genes. This technical guide provides an in-depth overview of UNC0631's mechanism of action, its impact on gene regulation and key signaling pathways, and detailed protocols for its application in research settings.

The G9a/GLP Complex and H3K9 Methylation

In eukaryotic cells, gene expression is intricately regulated by the structure of chromatin, which can be modified by post-translational modifications of histone proteins. The histone methyltransferases G9a (also known as EHMT2 or KMT1C) and GLP (EHMT1) typically form a heterodimeric complex that is the primary enzymatic source for mono- and di-methylation of H3K9.[1][2] This H3K9me2 mark serves as a docking site for repressor proteins and is a hallmark of facultative heterochromatin, leading to a condensed chromatin state and gene silencing.[3]

Given their critical role in repressing gene expression, the G9a/GLP complex has emerged as a significant target in various diseases, including cancer, where the silencing of tumor suppressor genes is a common event.[4][5] Pharmacological inhibition of G9a/GLP offers a powerful strategy to reverse this silencing and restore normal gene expression patterns.[1]

UNC0631: Profile of a G9a/GLP Inhibitor

UNC0631 is a quinazoline-based compound designed for high potency and selectivity against G9a and GLP.[6] It has been instrumental as a chemical probe for elucidating the biological functions of these enzymes.

Mechanism of Action

UNC0631 functions as a potent, substrate-competitive inhibitor.[7] It occupies the active site of G9a and GLP, preventing the binding of histone substrates and thereby blocking the transfer of methyl groups from the co-factor S-adenosyl-L-methionine (SAM).[6] This direct inhibition of enzymatic activity leads to a decrease in global H3K9me2 levels, removal of the repressive mark at specific gene promoters, and subsequent transcriptional activation.[1][8]

Potency and Selectivity

UNC0631 exhibits high potency at both the enzymatic and cellular levels. Its selectivity for G9a/GLP over other histone methyltransferases and non-epigenetic targets is a key feature that makes it a reliable research tool.[1][9]

Table 1: Enzymatic Inhibitory Potency of UNC0631

Target Enzyme	IC50 Value	Reference
G9a	~4-6 nM	[9][10][11]

| GLP | ~15 nM [[11] |

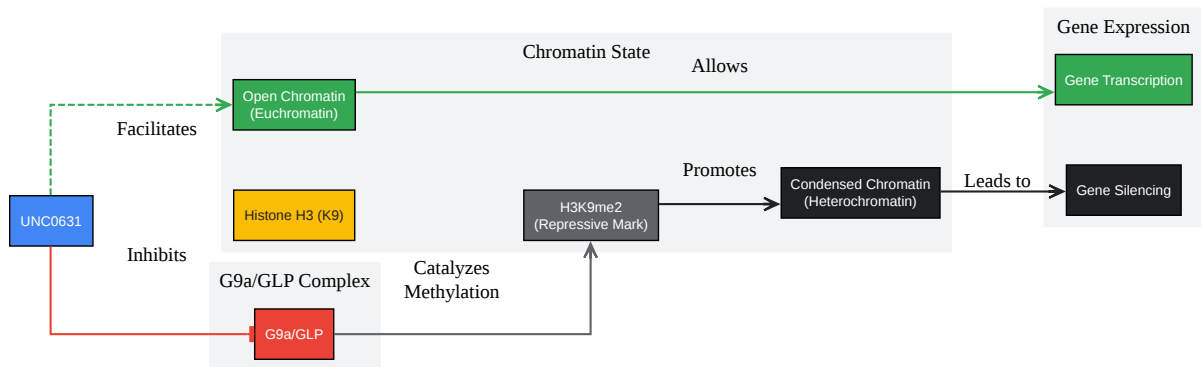
Table 2: Cellular Potency of UNC0631 (IC50 for H3K9me2 Reduction)

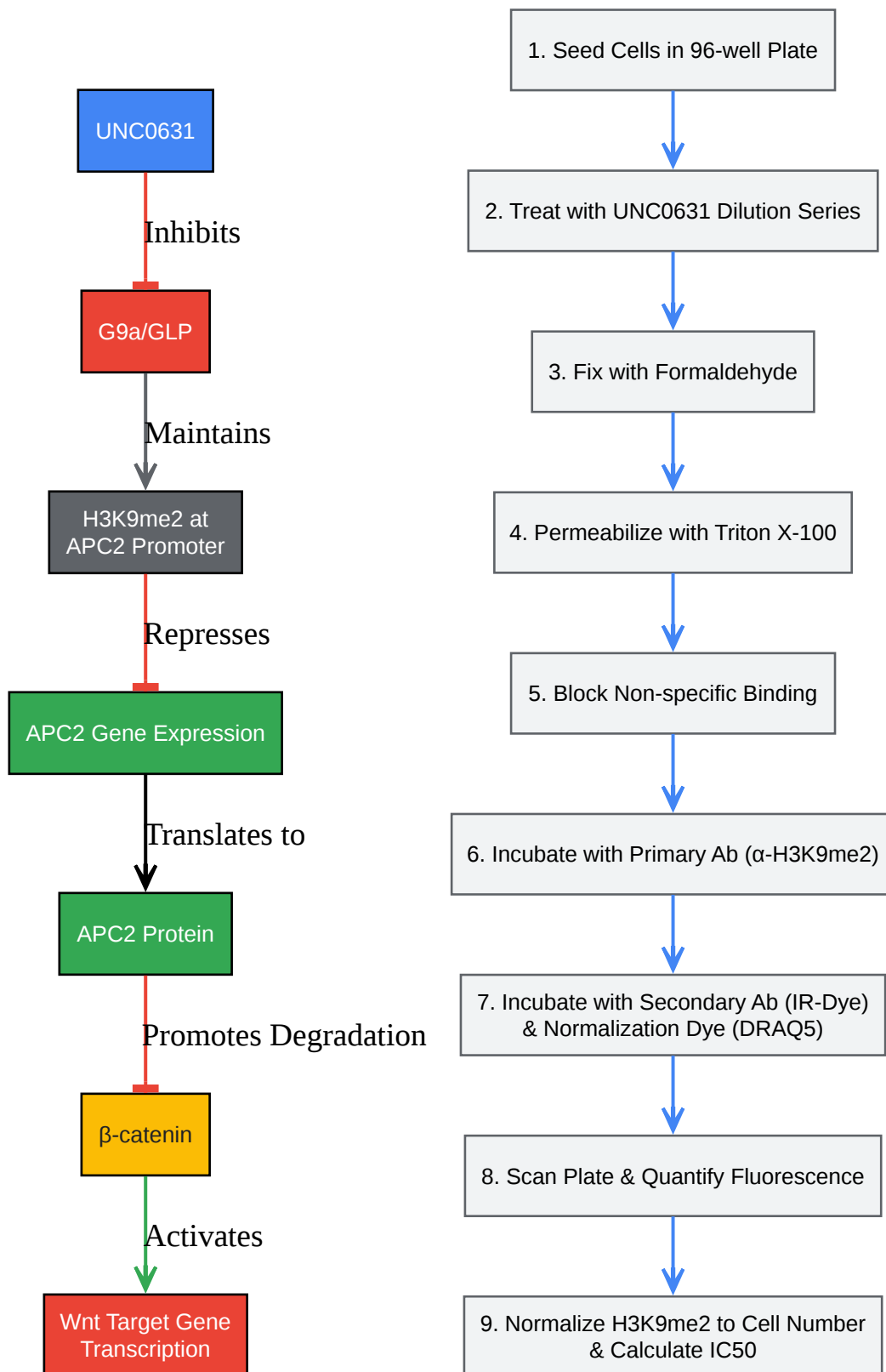
Cell Line	Cell Type	IC50 Value (nM)	Reference
MDA-MB-231	Breast Cancer	25	[9][10]
MCF7	Breast Cancer	18	[10]
PC3	Prostate Cancer	26	[10]
22RV1	Prostate Cancer	24	[10]
HCT116 (wt)	Colon Carcinoma	51	[10]
HCT116 (p53-/-)	Colon Carcinoma	72	[10]

| IMR90 | Normal Fibroblast | 46 [[10] |

Core Function: Gene Reactivation via Chromatin Remodeling

The primary consequence of G9a/GLP inhibition by UNC0631 is the alteration of the chromatin landscape. By preventing the deposition of the repressive H3K9me2 mark, UNC0631 facilitates a more "open" or euchromatic state at target gene loci, making them accessible to the transcriptional machinery. This mechanism has been shown to reactivate the expression of a variety of silenced genes, including retroviral reporters, tumor suppressor genes, and imprinted genes.[1][5][8]





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